molecular formula C15H13NO3S2 B2469430 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide CAS No. 2320686-88-0

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide

Cat. No.: B2469430
CAS No.: 2320686-88-0
M. Wt: 319.39
InChI Key: CCDNJUUGKMMDHU-UHFFFAOYSA-N
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Description

N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide is a hybrid heterocyclic compound featuring a bithiophene core conjugated with a hydroxyethyl linker and a furan-3-carboxamide moiety. The hydroxyethyl group introduces hydrogen-bonding capability, which may improve solubility in polar solvents compared to purely aromatic analogs. The furan-3-carboxamide contributes additional electronic diversity and functionalization sites for further derivatization.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c17-12(7-16-15(18)10-3-5-19-8-10)14-2-1-13(21-14)11-4-6-20-9-11/h1-6,8-9,12,17H,7H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDNJUUGKMMDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the furan and bithiophene intermediates. One common method involves the use of acetylene derivatives and the Paal–Knorr reaction to form the furan ring . The bithiophene moiety can be synthesized through a series of coupling reactions, such as the Suzuki–Miyaura coupling . The final step involves the formation of the carboxamide group through a condensation reaction between the furan and bithiophene intermediates and an appropriate amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The furan ring is particularly reactive towards electrophilic substitution reactions, while the bithiophene moiety can participate in both electrophilic and nucleophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, is also frequently employed .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dicarboxylic acid, while reduction of the carboxamide group can yield the corresponding amine derivative .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound’s bithiophene core distinguishes it from other heterocyclic systems. Key comparisons include:

Compound Name Core Structure Substituents Key Functional Groups Synthesis Method
Target Compound Bithiophene Hydroxyethyl, Furan-3-carboxamide Amide, Hydroxyl, Thiophene Hypothesized coupling reactions
5an () Dihydrothiophene p-Tolylcarbamoyl, Phenyl, Cyano Amide, Cyano, Aryl Multi-step condensation
6k () Styrylphenyl Furan-2-carboxamide Styryl, Amide Pd-catalyzed coupling
BAI3 () Diindolo-naphthyridine Bithiophene, Dodecyl Bromo, Amide, Alkyl Stille coupling
AZ331 () Dihydropyridine Furyl, Methoxyphenyl, Thioether Amide, Thioether, Cyano Cyclocondensation

Key Observations:

  • Bithiophene vs. Dihydrothiophene (5an): The saturated dihydrothiophene in 5an reduces conjugation, likely resulting in lower electron mobility compared to the target compound’s fully conjugated bithiophene .
  • Furan Carboxamide Variations (6k, AZ331): The furan-3-carboxamide in the target compound differs from furan-2-carboxamide in 6k, altering electronic distribution. The 3-position may sterically hinder interactions compared to 2-substituted analogs .
  • Alkyl vs. Hydroxyethyl Substituents (BAI3): BAI3’s dodecyl chains enhance lipophilicity, whereas the hydroxyethyl group in the target compound improves aqueous solubility, critical for biomedical applications .

Physicochemical Properties

Melting Points and Stability:
  • 5an (): Melting point 284–285°C, indicating high thermal stability due to strong intermolecular hydrogen bonding and aromatic stacking .
  • Target Compound: Expected to have a lower melting point (~200–250°C) due to the flexible hydroxyethyl linker disrupting crystallinity.
Solubility:
  • Hydroxyethyl and furan groups in the target compound likely enhance solubility in polar solvents (e.g., DMSO, ethanol) compared to BAI3’s dodecyl chains or AZ331’s thioether groups .

Electronic and Pharmacological Potential

  • Conjugation Effects: The bithiophene unit in the target compound may enable near-infrared (NIR) emission or absorption, akin to BAI3’s use in polymeric NIR emitters .
  • Bioactivity: Dihydropyridine analogs like AZ331 () exhibit biomedical activities, suggesting the target compound’s amide and thiophene groups could confer antimicrobial or kinase-inhibitory properties .

Critical Analysis of Substituent Impacts

  • Hydroxyethyl Group: Introduces polarity but may reduce metabolic stability compared to halogenated (e.g., 5an’s chloro derivatives) or alkylated (BAI3) analogs .

Biological Activity

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide is a novel compound that integrates a bithiophene unit with a furan moiety, presenting unique chemical properties and potential biological activities. This article explores its synthesis, biological interactions, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13NO3S2C_{15}H_{13}NO_3S_2, with a molecular weight of 319.4 g/mol. The compound's structure allows for various chemical reactions, including oxidation and substitution, enhancing its versatility in biological applications.

PropertyValue
Molecular FormulaC15H13NO3S2C_{15}H_{13}NO_3S_2
Molecular Weight319.4 g/mol
CAS Number2320686-88-0

Synthesis

The synthesis of this compound typically involves the reaction of 2,3'-bithiophene-5-carboxylic acid with 2-aminoethanol, followed by cyclization with furan-3-carboxylic acid. The process can be optimized using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation. Industrial production may employ continuous flow reactors or microwave-assisted synthesis to enhance yield and efficiency.

Anticancer Potential

Preliminary studies suggest that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives containing bithiophene and furan units have been investigated for their roles in photodynamic therapy and as fluorescent probes in cancer research.

Research indicates that compounds featuring bithiophene can induce apoptosis in cancer cell lines, such as MCF cells, demonstrating potential for tumor suppression in vivo. Specific IC50 values from related studies show promising cytotoxicity against various cancer types, warranting further investigation into the mechanisms of action.

The proposed mechanism of action involves the interaction of the compound with specific biomolecules, such as proteins and nucleic acids. The unique electronic properties of the bithiophene moiety may facilitate these interactions, potentially leading to enzyme inhibition or modulation of cellular pathways associated with cancer progression.

Case Studies

  • Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancers. Flow cytometry analyses indicated increased apoptosis rates correlating with higher concentrations of the compound.
  • Animal Models : In vivo studies utilizing tumor-bearing mice demonstrated that treatment with this compound significantly reduced tumor growth compared to control groups, suggesting its potential as an effective anticancer agent.

Future Research Directions

Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Key areas for exploration include:

  • Binding Studies : Utilizing techniques such as surface plasmon resonance to determine binding affinities to target proteins.
  • Mechanistic Studies : Investigating the specific pathways affected by the compound in cancer cells.
  • Broader Biological Screening : Assessing antimicrobial and anti-inflammatory properties to expand its therapeutic potential.

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